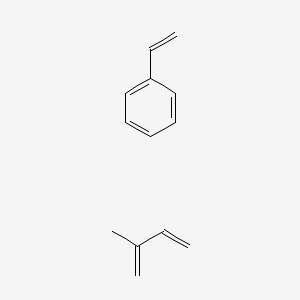

2-Methylbuta-1,3-diene;styrene

Descripción

Significance of Aromatic Vinyl and Conjugated Diene Monomers in Block Copolymer Research

Aromatic vinyl monomers, such as styrene (B11656), and conjugated diene monomers, like isoprene (B109036), are cornerstones in the synthesis of technologically important block copolymers. Styrene provides a rigid, glassy block with a high glass-transition temperature, contributing to the material's strength and thermoplastic nature. britannica.comkuraray.com Isoprene, on the other hand, forms a flexible, rubbery block with a low glass-transition temperature, imparting elasticity. mdpi.combritannica.com

The synthesis of block copolymers using these monomers is often achieved through living anionic polymerization. mdpi.comnih.gov This technique allows for precise control over the molecular weight and composition of the polymer chains, which is crucial for tailoring the material's final properties. nih.gov The order of monomer addition is important; typically, styrene is polymerized first, followed by isoprene, due to the relative reactivity of the monomers. nih.govmdpi.com The ability to create well-defined block structures from these monomers has enabled extensive research into the fundamental principles of polymer physics, particularly the self-assembly and phase behavior of these materials. nih.govacs.org

Evolution of Research in Styrene-Isoprene Block Copolymer Systems

The field of styrene-isoprene block copolymers has seen significant evolution since its inception. Early research in the 1960s, pioneered by companies like Shell, led to the first commercialization of styrene-butadiene-styrene (SBS) and styrene-isoprene-styrene (SIS) triblock copolymers. mdpi.comkuraray.com These materials quickly found use as thermoplastic elastomers. mdpi.com

Subsequent research has delved deeper into understanding and controlling the morphology of these systems. The development of advanced characterization techniques, such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM), has allowed for detailed investigation of the self-assembled nanostructures. mdpi.comnih.gov More recent studies have explored the effects of molecular architecture, such as linear versus star-shaped copolymers, on the phase behavior and properties of these materials. kinampark.comacs.org For instance, four-arm star diblock copolymers of styrene and isoprene have been shown to exhibit different ordering kinetics compared to their linear counterparts. kinampark.com Furthermore, the influence of processing techniques, like electrospinning, on the internal structure of PS-b-PI fibers has been investigated, opening up possibilities for creating nanofibers with periodic internal structures. acs.orgnih.gov The ongoing research continues to expand the potential applications of these versatile polymers.

Fundamental Principles of Microphase Separation and Self-Assembly in Block Copolymer Melts and Solutions

The self-assembly of poly(styrene-b-isoprene) block copolymers is driven by the chemical incompatibility between the polystyrene and polyisoprene blocks. nih.gov This incompatibility is quantified by the Flory-Huggins interaction parameter, χ. When the product of this parameter and the total degree of polymerization, N, (χN) exceeds a critical value (approximately 10.4 for symmetric diblock copolymers), the system undergoes microphase separation. numberanalytics.comnih.gov This process results in the formation of distinct microdomains enriched in either polystyrene or polyisoprene. numberanalytics.com

Unlike a simple mixture of two polymers that would undergo macroscopic phase separation, the covalent bond between the blocks in a copolymer prevents this. Instead, the system self-assembles into ordered nanostructures to minimize the unfavorable interactions between the blocks while also minimizing the stretching of the polymer chains. nih.gov The resulting morphology is primarily determined by the volume fraction of each block.

Common Morphologies in PS-b-PI Systems:

| Morphology | Polystyrene Volume Fraction (f_PS) |

| Spheres of PS in a PI matrix | < 0.15 |

| Cylinders of PS in a PI matrix | 0.15 - 0.35 |

| Gyroid | 0.35 - 0.44 |

| Lamellae | 0.44 - 0.56 |

| Gyroid | 0.56 - 0.65 |

| Cylinders of PI in a PS matrix | 0.65 - 0.85 |

| Spheres of PI in a PS matrix | > 0.85 |

In solution, the presence of a solvent adds another layer of complexity. The selectivity of the solvent for one block over the other can significantly influence the self-assembled morphology. researchgate.net For instance, in a solvent that is good for the polyisoprene block but poor for the polystyrene block, the copolymers can form micelles with a polystyrene core and a polyisoprene corona. researchgate.net The concentration of the polymer in the solution also plays a crucial role in determining the final structure. aps.org

Structure

2D Structure

Propiedades

IUPAC Name |

2-methylbuta-1,3-diene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGIWVXWXZRRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C.C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68648-89-5, 705964-80-3, 694523-05-2, 25038-32-8, 68441-36-1, 700836-36-8, 105729-79-1, 719274-91-6, 106402-53-3 | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68648-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, tetrablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705964-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694523-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, epoxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700836-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105729-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, pentablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719274-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106402-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odorless pellets; | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25038-32-8, 68648-89-5 | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precision Synthetic Methodologies for Defined Polymer Architectures

Anionic Polymerization Techniques

Anionic polymerization, particularly living anionic polymerization, stands as a cornerstone for the synthesis of well-defined block copolymers of isoprene (B109036) and styrene (B11656). researchgate.netresearchgate.net This method offers unparalleled control over the polymer's molecular characteristics. rsc.org

Living Anionic Polymerization for Molecular Weight and Polydispersity Control

Living anionic polymerization is distinguished by the absence of inherent termination or chain transfer reactions, meaning the growing polymer chains, or "living" anions, remain active indefinitely. nih.govnist.gov This "living" nature allows for the synthesis of polymers with predictable number-average molecular weights (Mn) and exceptionally narrow molecular weight distributions, often characterized by a polydispersity index (PDI or Đ) value of 1.1 or lower. semanticscholar.orgmdpi.com

The molecular weight is directly controlled by the stoichiometry of the reaction, specifically the molar ratio of the monomer to the initiator. semanticscholar.org Each molecule of the initiator, typically an organolithium compound like sec-butyllithium (B1581126) or n-butyllithium, generates a single polymer chain. researchgate.netnih.gov Consequently, the molecular weight can be precisely calculated. semanticscholar.org This level of control is achievable over a broad range of molecular weights, from the thousands to over a million g/mol . semanticscholar.orgmdpi.com

The polymerization kinetics in hydrocarbon solvents are influenced by the aggregation of the "living" chain ends. For instance, the propagation reaction of isoprene initiated by butyllithium (B86547) in cyclohexane (B81311) is one-quarter order with respect to the active polyisoprenyllithium concentration, which corresponds to a fourfold association of the active chain ends. researchgate.netcdnsciencepub.com In n-hexane, the propagation is half-order with respect to the chain anion concentration, suggesting the existence of binary aggregates. nih.govnist.gov

Sequential Monomer Addition Strategies for Block Formation

The "living" character of the anionic chain ends is exploited in sequential monomer addition to create well-defined block copolymers. mdpi.comresearchgate.net This technique is the most common method for synthesizing A-B-A type triblock copolymers like polystyrene-b-polyisoprene-b-polystyrene (SIS). rsc.orggoogle.com

The synthesis of an SIS triblock copolymer typically involves the following steps:

Styrene monomer is polymerized using an organolithium initiator to form a "living" polystyrene block (A-Li). google.com

Isoprene monomer is then added to the "living" polystyrene, initiating the polymerization of the isoprene block and forming a "living" diblock copolymer (A-B-Li). google.com

Finally, another portion of styrene monomer is introduced to form the third block, resulting in the "living" triblock copolymer (A-B-A-Li). google.com

The "living" chain end is then terminated or "quenched" with a proton-donating agent like an alcohol or water. google.com

The order of monomer addition is critical and is dictated by the relative reactivities of the monomers. nih.gov Monomers are generally added in order of increasing electron affinity. nih.gov For instance, to synthesize a poly(styrene-b-isoprene) diblock, styrene is polymerized first, followed by isoprene. mdpi.com This is because the living polystyryl anion is nucleophilic enough to initiate the polymerization of isoprene, but the crossover from a living polyisoprenyl anion to styrene is significantly slower in nonpolar media. acs.orgresearchgate.net This disparity in reactivity can lead to the formation of "tapered" block copolymers where there is a gradient in the comonomer composition at the block interface. rsc.orgacs.orgresearchgate.net

Impact of Initiator Systems on Polymerization Characteristics

The choice of initiator significantly influences the polymerization process. Organolithium compounds, such as n-butyllithium and sec-butyllithium, are widely used for the anionic polymerization of styrene and isoprene in hydrocarbon solvents due to their solubility and high reactivity. researchgate.net The initiation reaction with butyllithium in cyclohexane can be complex, exhibiting a sigmoidal conversion of the initiator over time. researchgate.netcdnsciencepub.com

The structure of the initiator can also be modified to enhance its performance. For example, reacting an initiator like HMI-Li with a conjugated diene such as isoprene can increase its solubility in organic solvents and enhance its reactivity. google.com

The presence of certain additives, like alkali metal alkoxides, can dramatically alter the copolymerization kinetics. For example, adding potassium tert-amylate (KOAm) to a styrene/isoprene copolymerization in cyclohexane significantly increases the polymerization rate of styrene, while having a lesser effect on the isoprene consumption rate. acs.org This is attributed to a counterion exchange from lithium to the more reactive potassium. acs.org This allows for the decoupling of the diene microstructure from the polymerization kinetics. acs.org

Solvent Effects on Isoprene Microstructure Control

The solvent system plays a crucial role in determining the microstructure of the polyisoprene block, which in turn affects the material's properties, such as its glass transition temperature (Tg). rsc.org Isoprene can polymerize through several addition modes: 1,4-addition (leading to cis- or trans- units), 1,2-addition, and 3,4-addition. acs.org

In nonpolar hydrocarbon solvents like cyclohexane, anionic polymerization of isoprene predominantly yields a high percentage of 1,4-addition units (over 90%), which is desirable for creating elastomers with low glass transition temperatures. sci-hub.seresearchgate.net

The addition of a polar solvent, or "modifier," such as tetrahydrofuran (B95107) (THF), dramatically alters the microstructure. researchgate.net Even small amounts of THF can significantly increase the proportion of 3,4- and 1,2-addition units at the expense of 1,4-addition. researchgate.netcdnsciencepub.comsci-hub.se This change is due to the coordination of the polar solvent with the lithium counterion, which alters the stereochemistry of the monomer insertion. rsc.org The addition of THF also has a profound effect on the polymerization kinetics, greatly increasing the initiation rate. researchgate.netcdnsciencepub.com

The use of "green" ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been explored as more environmentally friendly alternatives to conventional solvents. sci-hub.se Polymerization in 2-MeTHF, similar to THF, results in a high content of 1,2- and 3,4-units, while CPME can produce polydienes with comparable amounts of 1,4- and 3,4-units with minimal 1,2-units. sci-hub.se

| Solvent System | Predominant Isoprene Microstructure | Reference |

| Cyclohexane (nonpolar) | High 1,4-addition (>90%) | sci-hub.seresearchgate.net |

| Cyclohexane with THF (polar modifier) | Increased 3,4- and 1,2-addition | researchgate.netcdnsciencepub.comsci-hub.se |

| Tetrahydrofuran (THF, polar) | High 1,2- and 3,4-addition (60-86%) | sci-hub.se |

| 2-Methyltetrahydrofuran (2-MeTHF) | High 1,2- and 3,4-addition | sci-hub.se |

| Cyclopentyl Methyl Ether (CPME) | Similar amounts of 1,4- and 3,4-addition | sci-hub.se |

Controlled Radical Polymerization (CRP) Approaches

While anionic polymerization is a powerful tool, its requirement for stringent reaction conditions has spurred the development of alternative methods. acs.org Controlled radical polymerization (CRP) techniques have emerged as versatile alternatives that operate under less demanding conditions and are tolerant to a wider range of functional groups. acs.orgmdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Poly(styrene-b-isoprene) Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CRP method that enables the synthesis of polymers with controlled molecular weights and narrow polydispersity. acs.orgmdpi.com The control in RAFT polymerization is achieved through a degenerative transfer process involving a RAFT agent, typically a thiocarbonylthio compound. mdpi.com

RAFT has been successfully employed to control the polymerization of isoprene and to synthesize block copolymers with styrene. acs.orgresearchgate.net The process allows for good control over molecular weight, with PDI values remaining below 1.3 up to high monomer conversions. acs.org

The synthesis of poly(styrene-b-isoprene) block copolymers via RAFT can be achieved by first synthesizing a polystyrene macro-RAFT agent, which is then chain-extended with isoprene. mcgill.ca This method has been used to create well-defined diblock and even triblock copolymers like polystyrene-b-polyisoprene-b-polystyrene (PS-b-PI-b-PS). nih.gov

Recent advancements have demonstrated ultrafast photoiniferter RAFT polymerization in continuous-flow microreactors, significantly reducing reaction times for producing well-defined polyisoprene and its block copolymers with styrene. nih.gov Furthermore, RAFT has been utilized in the "arm-first" method to create star-shaped poly(styrene-b-isoprene) copolymers. mdpi.comresearchgate.netresearchgate.net

| RAFT Polymerization Finding | Polymer Architecture | Reference |

| Controlled polymerization of isoprene with low PDI (<1.3). | Polyisoprene, Poly(styrene-b-isoprene) | acs.org |

| Ultrafast photo-RAFT in continuous flow. | Polyisoprene, PS-b-PI-b-PS | nih.gov |

| Synthesis of star-shaped copolymers via "arm-first" method. | Star-shaped poly(styrene-b-isoprene) | mdpi.comresearchgate.netresearchgate.net |

Nitroxide-Mediated Polymerization (NMP) for Diene-Containing Block Copolymers

Nitroxide-Mediated Polymerization (NMP) has surfaced as a robust method for the controlled polymerization of a wide array of monomers, including dienes like isoprene, enabling the synthesis of block copolymers. rsc.orgtandfonline.com This technique's simplicity is a key advantage, as it is thermally initiated without the need for an external radical source or metal catalyst. sigmaaldrich.com The mechanism involves a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species, which are formed by the reversible trapping of the radicals by nitroxides. sigmaaldrich.com This reversible termination allows for controlled chain growth and the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

A significant advancement in NMP for diene polymerization was the development of alkoxyamine initiators based on a 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy skeleton. nih.gov This modified system has demonstrated excellent control over the homopolymerization of isoprene, achieving high conversions and molecular weights ranging from 1,000 to 100,000 g/mol with low polydispersity indices (1.06–1.15). nih.gov Furthermore, this approach has been successfully extended to the synthesis of polyisoprene-containing block copolymers, such as poly(styrene-b-isoprene) (PS-b-PI). nih.gov

Researchers have also successfully synthesized poly(styrene-b-isoprene-b-styrene) (SIS) triblock copolymers using a bifunctional alkoxyamine derived from 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxyl (TIPNO) as a "biradical initiator". jlu.edu.cn Kinetic studies of the polymerization of styrene in this system have confirmed its living characteristics. jlu.edu.cn The resulting SIS copolymers exhibit two distinct glass transition temperatures, which indicates the immiscibility of the polystyrene and polyisoprene blocks and the formation of a microphase-separated structure. jlu.edu.cn The combination of NMP with other polymerization techniques has also been explored to create novel block copolymer architectures. rsc.org

Atom Transfer Radical Polymerization (ATRP) in Related Systems

Atom Transfer Radical Polymerization (ATRP) is a versatile and powerful controlled/“living” radical polymerization technique used to synthesize a wide range of polymers with well-defined architectures from monomers like styrenes, (meth)acrylates, and dienes. cmu.eduacs.orgresearchgate.net The control in ATRP is achieved through a reversible deactivation of growing radical chains, which involves the formation of dormant species. cmu.edu This method typically employs a transition metal catalyst (e.g., copper or iron) and an alkyl halide initiator. cmu.edu

While ATRP has been highly successful for many monomers, its application to dienes such as isoprene and butadiene has presented challenges. mcgill.caacs.org One of the primary difficulties is the potential for the diene monomer to coordinate with the copper catalyst, which is not observed with monomers like styrene or methyl (meth)acrylates. mcgill.ca Additionally, the resulting allyl halide chain ends are weak and prone to side reactions. acs.org

Despite these challenges, significant progress has been made in the ATRP of dienes. By carefully selecting polymerization conditions—such as the type of ATRP (normal or ICAR), the use of tertiary bromoester initiators, and nonpolar solvents at elevated temperatures—researchers have been able to synthesize well-defined polybutadiene (B167195) with a range of molecular weights and low polydispersity. acs.org This success opens the door for creating complex architectures, including ABA triblock copolymers with styrene and methyl methacrylate. acs.org

A combination of living anionic polymerization and ATRP has been successfully employed to create polyisoprene-polystyrene (PI-PS) block copolymers. acs.orgcmu.edu In this hybrid approach, the polyisoprene block is first synthesized via anionic polymerization and then end-capped to create a macroinitiator suitable for initiating the ATRP of styrene. acs.orgcmu.edu This method has been used to produce PI-PS diblock copolymers with a fluorescent dye at the junction point. acs.orgcmu.edu Similarly, azide-functionalized poly(ethylene oxide-b-styrene) diblock copolymers have been prepared by ATRP and subsequently linked to alkyne-functionalized polyisoprene to form poly(ethylene oxide-b-styrene-b-isoprene) triblock copolymers. acs.org

Advanced Catalytic Systems for Tailored Microstructures

The microstructure of polyisoprene, particularly the content of cis-1,4 units, is a critical determinant of its elastomeric properties. Advanced catalytic systems, especially those based on neodymium, have been instrumental in achieving high levels of stereocontrol during polymerization.

Neodymium-based catalysts are highly valued for their ability to produce polyisoprene with a high cis-1,4-isomer content, often exceeding 98%. acs.org These catalyst systems typically consist of a neodymium(III) salt, an ethylaluminum chloride, and an isobutylaluminum compound. acs.org While effective, the preparation of these ternary systems can be complex and sensitive to the sequence of reagent addition and aging conditions. acs.org

Recent breakthroughs have led to the development of simpler, single-component lanthanide initiators. For instance, divalent lanthanide diiodides (TmI₂, DyI₂, NdI₂) have been shown to initiate the polymerization of isoprene to high cis-1,4-polyisoprene without the need for any additives. acs.org The presence of an alkylaluminum reagent like triisobutylaluminum (B85569) (AliBu₃) can further enhance the solubility of the system and accelerate the polymerization rate. acs.org

Other neodymium-based systems have also demonstrated high efficacy. A binary catalyst composed of Nd(OPrⁱ)Cl₂ and AlEt₃ has been shown to be a highly effective catalyst for producing high cis-1,4 polyisoprene, with the cis-1,4 content exceeding 93%. ciac.jl.cn Dinuclear lanthanide complexes supported by carbon-bridged triphenolate ligands, when combined with aluminum alkyls, also generate efficient homogeneous catalysts for the cis-1,4 polymerization of isoprene. rsc.org Furthermore, a novel halide-free neodymium diethyl phosphate (B84403) catalyst, when combined with triisobutylaluminum, has been used to polymerize β-myrcene with 96% cis-1,4 content and has also been successfully applied to the synthesis of poly(β-myrcene)-b-poly(isoprene) block copolymers. rsc.orgrsc.org

The combination of neodymium (III) isopropoxide and methylaluminoxane (B55162) (MAO) has also been reported as a catalyst system for isoprene polymerization, yielding high cis-1,4 stereoregularity (greater than 90%). researchgate.net

The stereoselectivity in diene polymerization is influenced by various factors, including the nature of the catalyst, the presence of co-catalysts, and the polymerization conditions. With neodymium-based catalysts, the high cis-1,4 selectivity is a key feature. The catalytic activity and the resulting polymer's properties, such as inherent viscosity, are significantly dependent on the amount of catalyst, the molar ratio of the aluminum co-catalyst to neodymium, and the polymerization temperature. ciac.jl.cn

The use of Lewis bases like THF or pyridine (B92270) in conjunction with rare earth metal catalysts can influence the stereoselectivity of the polymerization. acs.orgnih.gov For example, the addition of such donors can alter the stereochemical outcome of the polymerization of vinylpyridines. acs.orgnih.gov

Beyond neodymium, other transition metals and lanthanides have been explored for stereoselective isoprene polymerization. Chromium-based catalysts can exhibit unprecedented switching from cyclic to cis-1,4-selectivity depending on the activator used. researchgate.net Scandium and yttrium complexes can catalyze the polymerization of isoprene with high cis-1,4 selectivity, while lutetium analogues can produce trans-1,4 selective polyisoprene. researchgate.net

The microstructure of polyisoprene synthesized via ATRP typically shows a mix of configurations. For example, one study reported 12.6% 1,2-, 10.4% 3,4-, 29.5% cis-1,4-, and 47.5% trans-1,4-structures. nih.gov

Synthesis of Complex Architectures

The ability to create complex polymer architectures, such as diblock and triblock copolymers, is a hallmark of controlled polymerization techniques. These materials, particularly those containing both hard (polystyrene) and soft (polyisoprene) segments, exhibit unique properties and find applications as thermoplastic elastomers.

Living anionic sequential polymerization is a well-established and highly effective method for synthesizing block copolymers with predetermined and well-controlled structures. tandfonline.commdpi.com This technique allows for the synthesis of poly(styrene-b-isoprene) (PS-b-PI) diblock copolymers and poly(styrene-b-isoprene-b-styrene) (SIS) triblock copolymers. nih.govtandfonline.com The process involves the sequential addition of monomers to a living polymer chain end. mdpi.com For example, styrene can be polymerized first, followed by the addition of isoprene to create a PS-b-PI diblock copolymer. tandfonline.comumn.edu

The synthesis of these block copolymers requires rigorous purification of reagents and solvents to prevent premature termination of the living polymer chains. tandfonline.comumn.edu Various apparatus and techniques have been developed to facilitate these syntheses. tandfonline.comtandfonline.com The resulting copolymers can be characterized by techniques such as gel permeation chromatography (GPC), membrane osmometry, and nuclear magnetic resonance (NMR) spectroscopy to determine their molecular weight, polydispersity, and microstructure. tandfonline.comtandfonline.com

The microstructure of the polyisoprene block in anionically synthesized copolymers can be influenced by the solvent. In nonpolar solvents like cyclohexane, a tapered block copolymer can be formed. acs.org The addition of a polar co-solvent like tetrahydrofuran (THF) can alter the microstructure. tandfonline.comtandfonline.com

Data from the synthesis of high-vinyl isoprene and styrene triblock copolymers using a difunctional t-BuLi initiator have been reported, with number average molecular weights (Mn) in the range of 208,000 to 274,000 g/mol and polydispersity indices (PDI) between 1.18 and 1.2. nih.gov

The table below presents a summary of research findings on the synthesis of isoprene and styrene block copolymers using various methods.

Table 1: Research Findings on the Synthesis of Isoprene and Styrene Block Copolymers

| Polymerization Method | Catalyst/Initiator System | Resulting Copolymer | Key Findings |

|---|---|---|---|

| Nitroxide-Mediated Polymerization (NMP) | Bifunctional alkoxyamine derived from TIPNO | Poly(styrene-b-isoprene-b-styrene) (SIS) | Living polymerization characteristics, two distinct glass transition temperatures indicating microphase separation. jlu.edu.cn |

| Atom Transfer Radical Polymerization (ATRP) & Anionic Polymerization | sec-butyllithium followed by CuBr/bpy initiated ATRP | Polyisoprene-polystyrene (PI-PS) | Successful synthesis of junction-labeled diblock copolymers. acs.orgcmu.edu |

| Anionic Polymerization | sec-butyllithium | Poly(styrene-b-isoprene) (PS-b-PI) | Synthesis of diblock copolymers with reasonably low polydispersity (1.2 to 1.5). tandfonline.comtandfonline.com |

| Neodymium-Based Catalysis | Nd(OPrⁱ)Cl₂ / AlEt₃ | High cis-1,4 polyisoprene | Cis-1,4 content over 93%. ciac.jl.cn |

| Neodymium-Based Catalysis | [Nd(μ-DEP)₃]ₓ / TIBA | Poly(β-myrcene)-b-poly(isoprene) | Halide-free system producing high cis-1,4 content (96% for poly(β-myrcene)). rsc.orgrsc.org |

| Anionic Polymerization | Difunctional t-BuLi | Poly(styrene)-b-poly(isoprene)-b-poly(styrene) (SIS) and Poly(isoprene)-b-poly(styrene)-b-poly(isoprene) (ISI) | Mn values between 208,000 and 274,000 g/mol with PDI of 1.18-1.2. nih.gov |

Multiblock and Tapered Multiblock Copolymers

The synthesis of multiblock copolymers of isoprene and styrene, particularly those with a tapered structure, leverages the significant difference in reactivity ratios between the two monomers in nonpolar solvents. acs.org Living anionic polymerization in a solvent like cyclohexane results in tapered block copolymers because of the disparate reactivity ratios (r_I = 12.8, r_S = 0.051), where isoprene polymerizes much faster than styrene. acs.orgpku.edu.cn This kinetic behavior is exploited to create well-defined (AB)n type multiblock architectures by repeatedly adding a mixture of the monomers to the living polymer chain. acs.orgpku.edu.cn This method allows for the subdivision of polymer chains into alternating flexible polyisoprene (PI) and rigid polystyrene (PS) segments. pku.edu.cn

Researchers have successfully prepared series of tapered multiblock copolymers with controlled molecular weights, for instance, at approximately 80, 240, and 400 kg/mol , and with up to 10 blocks (n=5). acs.orgpku.edu.cn The living nature of the anionic polymerization ensures low dispersity values, typically ranging from 1.06 to 1.28. pku.edu.cn To ensure complete monomer conversion before the subsequent addition of a new monomer mixture, kinetic Monte Carlo simulations can be employed to model the chain growth based on known polymerization rates. pku.edu.cn

An alternative approach involves a multistep sequential addition of the monomers. kpi.ua For example, (SI)n type multiblock copolymers (where n = 1, 2, 3, 4) have been synthesized by this technique using sec-butyllithium as an initiator in benzene (B151609). kpi.ua This method allows for the creation of multiblock copolymers where the polystyrene volume fraction is kept around 0.5, leading to alternating lamellar structures in cast films. kpi.ua

The resulting tapered multiblock copolymers exhibit nanophase separation due to the incompatibility of the polyisoprene and polystyrene segments, which is confirmed by the presence of separate glass transitions for each component. uni-mainz.de Detailed investigations have shown that these materials can form ordered lamellar morphologies, with the domain spacing (d) scaling with the total degree of polymerization (N) as d ~ N^0.62. pku.edu.cn

Table 1: Synthesis and Characteristics of Isoprene-Styrene Tapered Multiblock Copolymers

This table summarizes data from studies on the synthesis of tapered multiblock copolymers via living anionic polymerization, highlighting the control over molecular architecture.

| Number of Blocks (n) | Target Molecular Weight ( kg/mol ) | Polymer Architecture | Dispersity (Mw/Mn) | Synthesis Method | Reference |

| 2 (diblock) | 80, 240, 400 | (I-co-S)₁ | 1.06 - 1.28 | Repeated addition of monomer mixture | pku.edu.cn |

| 4 (tetrablock) | 80, 240, 400 | (I-co-S)₂ | 1.06 - 1.28 | Repeated addition of monomer mixture | pku.edu.cnkpi.ua |

| 6 (hexablock) | 80, 240, 400 | (I-co-S)₃ | 1.06 - 1.28 | Repeated addition of monomer mixture | pku.edu.cnkpi.ua |

| 8 (octablock) | 80, 240, 400 | (I-co-S)₄ | 1.06 - 1.28 | Repeated addition of monomer mixture | pku.edu.cnkpi.ua |

| 10 (decablock) | 80, 240, 400 | (I-co-S)₅ | 1.06 - 1.28 | Repeated addition of monomer mixture | acs.orgpku.edu.cn |

Star Block Copolymers

Star-shaped block copolymers of styrene and isoprene are synthesized with high precision using living anionic polymerization followed by a coupling reaction. kpi.ua The general methodology involves first preparing linear poly(styrene)-b-poly(isoprene) (SI) arms via sequential monomer addition with an initiator like sec-butyllithium. kpi.ua These living diblock chains are then reacted with a multifunctional linking agent.

Common linking agents include chlorosilane compounds. kpi.uarsc.org For instance, 4-armed and 12-armed star copolymers of the (SI)n type have been prepared using 1,2-bis(methyl-dichlorosilyl)ethane and 1,1,2,2-tetrakis(2-(trichlorosilyl)ethyl)silane, respectively, as coupling agents. kpi.ua The reaction is typically designed with a slight excess of living polymer chains to ensure all functional sites on the coupling agent react, preventing the formation of stars with fewer arms than intended. kpi.ua

Another class of linking agents is based on divinylbenzene (B73037) derivatives, such as 1,3-bis(1-phenylvinyl)benzene (B1595494) (MDDPE). acs.orgcapes.gov.br This approach can be used to synthesize miktoarm star copolymers (where arms have different chemical compositions). For example, an ABC-type three-arm star copolymer of styrene, isoprene, and 1,3-cyclohexadiene (B119728) was synthesized using MDDPE as a precursor. acs.orgresearchgate.net In this process, polystyryllithium is first reacted with MDDPE to form a macromonomer, which is then coupled with living polyisoprenyllithium. acs.org

The combination of living anionic polymerization with other polymerization techniques, such as TEMPO-mediated living free radical polymerization (LFRP), has also been explored to create complex star architectures. cmu.edu For example, polyisoprene stars can be formed by reacting living 1,1-diphenylethylene (B42955) end-capped polyisoprenyllithium with low molecular weight poly(p-chloromethylstyrene) homopolymers. cmu.edu The resulting star copolymers are characterized by low molecular and compositional polydispersity (Mw/Mn ≈ 1.08–1.32). cmu.edu

Table 2: Examples of Isoprene-Styrene Star Block Copolymer Synthesis

This table presents findings from research on the synthesis of star-shaped copolymers, detailing the architecture and methods used.

| Star Architecture | Number of Arms | Linking Agent | Synthesis Route | Resulting Structure | Reference |

| (SI)n | 4 | 1,2-bis(methyl-dichlorosilyl)ethane | Anionic polymerization & coupling | (SI)₄ star | kpi.ua |

| (SI)n | 12 | 1,1,2,2-tetrakis(2-(trichlorosilyl)ethyl)silane | Anionic polymerization & coupling | (SI)₁₂ star | kpi.ua |

| A₂B₂ | 4 (2 PS, 2 PI) | SiCl₄ | Anionic polymerization & coupling | (PS)₂(PI)₂ hetero-arm star | capes.gov.br |

| ABC | 3 (PS, PI, PCHD) | 1,3-bis(1-phenylvinyl)benzene (MDDPE) | Anionic polymerization using macromonomer | (PS)(PI)(PCHD) miktoarm star | acs.orgresearchgate.net |

| PI Star | Variable | Poly(p-chloromethylstyrene) | Anionic polymerization & linking | Polyisoprene star with PS core | cmu.edu |

Cyclic Block Copolymers

The synthesis of cyclic block copolymers of isoprene and styrene typically involves the cyclization of a linear precursor. acs.orgepa.gov A prominent method is the intramolecular Friedel-Crafts alkylation of well-defined random or block copolymers of styrene and isoprene. acs.orgresearchgate.net This process is usually catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid (CF₃SO₃H). acs.orgacs.org

The linear precursors, such as random poly(styrene-co-isoprene) (p(St-co-Ip)), are first synthesized via living anionic polymerization. acs.orgbohrium.com To achieve a random monomer sequence, a randomizer like tetrahydrofuran (THF) is often added in small amounts during polymerization. acs.org Under acidic conditions, the protonated isoprene units react with the benzene ring of an adjacent styrene unit, leading to the formation of a rigid tetrahydronaphthyl bicyclic structure within the polymer backbone. researchgate.netacs.org

This cyclization dramatically alters the polymer's properties, most notably increasing the glass transition temperature (Tg). For a copolymer with a near-equimolar ratio of styrene to isoprene, the Tg can increase from approximately 20 °C for the linear precursor to 130 °C after cyclization. acs.org The efficiency of the cyclization and the final properties depend on the monomer ratio and the microstructure of the isoprene units in the precursor chain. acs.org

Studies using small-angle X-ray scattering (SAXS) have shown that the cyclization of a linear poly(styrene-b-isoprene) diblock copolymer induces significant changes in the morphology of the nanostructures. epa.gov While a linear precursor may form well-ordered hexagonal phases, the corresponding cyclic copolymer often adopts a less-ordered, liquid-like micellar phase. epa.gov This highlights the profound impact of chain topology on the self-assembly behavior of these block copolymers.

Table 3: Synthesis of Cyclic Isoprene-Styrene Copolymers via Intramolecular Cyclization

This table outlines the process and outcomes of synthesizing cyclic copolymers from linear poly(styrene-co-isoprene) precursors.

| Precursor Polymer | Monomer Ratio (Styrene:Isoprene) | Cyclization Method | Catalyst | Key Outcome | Reference |

| p(St-co-Ip) random copolymer | 48:52 | Intramolecular Friedel-Crafts alkylation | CF₃SO₃H | Formation of tetrahydronaphthyl units; Tg increased from 20°C to 130°C | acs.org |

| p(St-co-Ip)-b-PEG block copolymer | Variable | Intramolecular Friedel-Crafts alkylation | CF₃SO₃H | Formation of main-chain cyclic units; induced morphological transitions | acs.orgbohrium.com |

| PS-b-PI diblock copolymer | Φ(PS) = 0.78 | Cyclization of linear precursor (method not detailed) | Not specified | Change in morphology from 2-d hexagonal packing to liquid-like micellar phase | epa.gov |

Microphase Separation Phenomena and Self Assembled Morphologies in Bulk

Thermodynamics of Microphase Separation in Styrene-Isoprene Block Copolymers

The spontaneous formation of ordered microphases from a disordered melt is a thermodynamically driven process. The key parameters controlling this transition are the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the styrene (B11656) and isoprene (B109036) blocks, and the total degree of polymerization (N).

The Flory-Huggins interaction parameter, χ, is a dimensionless quantity that describes the excess free energy of interaction between the monomer segments of the different blocks. mdpi.com For styrene and isoprene, χ is positive, indicating a repulsive interaction that drives the two blocks to segregate. This parameter is temperature-dependent, generally following the relationship χ = A/T + B, where A and B are empirical constants. nih.gov This inverse relationship with temperature implies that at higher temperatures, the enthalpic penalty for mixing is reduced.

The degree of segregation and the resulting morphology are determined by the product χN. researchgate.net For microphase separation to occur, the product χN must exceed a critical value, typically around 10.5 for symmetric diblock copolymers. nih.gov As the molecular weight (N) of the copolymer increases, the entropic penalty for phase separation decreases, making it easier for the system to form ordered structures even with a relatively small χ value. Conversely, for low molecular weight copolymers, a stronger incompatibility (larger χ) is required to induce ordering. acs.org The interplay between χ and N is crucial in designing copolymers that will self-assemble into desired morphologies under specific processing conditions.

The following interactive table summarizes the typical relationship between the Flory-Huggins interaction parameter, molecular weight, and the observed phase behavior in styrene-isoprene block copolymers.

| Flory-Huggins Parameter (χ) | Molecular Weight (N) | Product (χN) | Predicted Phase Behavior |

| Low | Low | < 10.5 | Disordered (Homogeneous Melt) |

| High | Low | > 10.5 | Ordered Microphases |

| Low | High | > 10.5 | Ordered Microphases |

| High | High | >> 10.5 | Strongly Segregated Microphases |

The transition from a homogeneous, disordered melt to a microphase-separated, ordered state is known as the Order-Disorder Transition (ODT). kinampark.comsci-hub.box The temperature at which this occurs is the ODT temperature (T_ODT_). princeton.edu Above T_ODT_, the entropic forces favoring mixing dominate, while below T_ODT_, the enthalpic repulsion between the blocks drives the formation of ordered domains. sci-hub.boxuoa.gr The ODT is a critical parameter in the processing of block copolymers, as it defines the temperature window for achieving desired nanostructures. princeton.edu

In addition to the ODT, styrene-isoprene block copolymers can also undergo Order-Order Transitions (OOTs), where the morphology of the microphase-separated structure changes from one ordered state to another in response to changes in temperature. kinampark.com For instance, a copolymer might exhibit a transition from a body-centered cubic (BCC) spherical morphology to a hexagonal-packed cylindrical morphology upon heating or cooling. These transitions are also governed by the delicate balance of enthalpic and entropic contributions to the free energy of the system. The specific sequence of morphologies depends on the block copolymer composition (the volume fraction of styrene, f_s_).

Characterization of Bulk Morphologies

A suite of advanced analytical techniques is employed to investigate the intricate nanostructures formed by styrene-isoprene block copolymers. These methods provide complementary information on the size, shape, and arrangement of the microphase-separated domains.

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to determine the periodicity and symmetry of the nanostructures in bulk block copolymer samples. kinampark.comresearcher.life By analyzing the scattering pattern of X-rays as they pass through the material, one can obtain information about the characteristic length scales of the morphology. researcher.lifeacs.org The position of the primary scattering peak (q) is inversely related to the principal domain spacing (d = 2π/q). The relative positions and intensities of higher-order reflections provide information about the symmetry of the ordered phase (e.g., lamellar, cylindrical, or spherical). kinampark.comacs.org

Time-resolved SAXS experiments are particularly valuable for studying the kinetics of microphase separation and the dynamics of ODT and OOT events. researcher.life Furthermore, by analyzing the SAXS profiles in the disordered state (above T_ODT_), it is possible to extract the temperature dependence of the Flory-Huggins interaction parameter (χ). kinampark.comacs.org

The table below illustrates typical SAXS data for a styrene-isoprene diblock copolymer exhibiting different morphologies.

| Morphology | Primary Peak (q) | Higher-Order Peaks (relative to q) |

| Spheres (BCC) | 1 | √2, √3, √4, ... |

| Cylinders (Hexagonal) | 1 | √3, √4, √7, ... |

| Lamellae | 1 | 2, 3, 4, ... |

Transmission Electron Microscopy (TEM) provides direct, real-space images of the microphase-separated morphologies. researcher.lifeacs.org To achieve contrast between the polystyrene and polyisoprene domains, which have similar electron densities, one of the phases is typically stained with a heavy metal agent. Osmium tetroxide (OsO₄) is commonly used as it selectively reacts with the double bonds in the polyisoprene block, making it appear dark in the TEM image. researchgate.net

TEM allows for the unambiguous identification of the morphology (lamellae, cylinders, spheres) and the visualization of defects and long-range order. acs.org Cryogenic TEM (cryo-TEM) is a specialized technique that can be used to image the nanostructures in a vitrified state, preserving the delicate morphology without the need for staining. technion.ac.ilresearchgate.netkorea.ac.kr

Atomic Force Microscopy (AFM) is a surface imaging technique that provides three-dimensional topographical information at the nanoscale. researchgate.net Unlike electron microscopy, AFM does not require staining or a vacuum environment, allowing for the characterization of samples under ambient conditions. afmworkshop.commccrone.com In "tapping mode," the AFM tip oscillates near its resonance frequency and lightly taps (B36270) the surface. The differences in the mechanical properties (e.g., stiffness, adhesion) between the polystyrene (hard) and polyisoprene (soft) domains lead to a phase shift in the cantilever's oscillation. This "phase imaging" provides high-contrast images of the surface morphology. afmworkshop.comresearchgate.net

AFM is particularly useful for examining the surface of block copolymer films and can reveal how the morphology at the surface may differ from that in the bulk. researchgate.netresearchgate.net It is also a powerful tool for studying the effects of processing conditions on the surface structure of these materials. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions Related to Phase Behavior

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique for investigating the phase behavior of isoprene-styrene block copolymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify glass transitions (Tg), order-disorder transitions (ODT), and order-order transitions (OOT).

The number of glass transitions observed in a DSC thermogram provides direct insight into the microphase-separated state of the copolymer. akjournals.com In a well-separated system, two distinct Tgs are typically observed, corresponding to the polyisoprene and polystyrene blocks. However, depending on the molecular weight and composition, one to three transitions may be found. akjournals.com The presence of a third, intermediate Tg is evidence for a mixed interphase region between the distinct microdomains. akjournals.com Conversely, a single Tg suggests a disordered, homogeneous state, which is more common in random copolymers. akjournals.com

DSC measurements on a series of poly(styrene-b-isoprene) triblock copolymers with varying molecular weights have shown that the glass transition temperatures of the blocks are shifted inward compared to the corresponding homopolymers. akjournals.com This shift is attributed to the partial mixing and mechanical constraints imposed by the covalent linkage between the blocks.

The technique is also employed to determine the temperatures of order-disorder and order-order transitions, which are critical parameters in the phase diagram of these copolymers. acs.org These transitions manifest as endothermic peaks on the DSC curve, and their characteristics, such as enthalpy and peak temperature, provide thermodynamic data about the phase transformation.

Table 1: DSC Data for Styrene-Isoprene-Styrene (SIS) Copolymers The following is an interactive data table. Click on the headers to sort the data.

| Sample Composition (wt% Polystyrene) | Molecular Weight ( g/mol ) | Polystyrene Tg (°C) | Polyisoprene Tg (°C) | Reference |

|---|---|---|---|---|

| 30% | ~30,000 | Multiple transitions observed | Multiple transitions observed | akjournals.com |

| 20% | Not Specified | ~100 | Not Specified | revmaterialeplastice.ro |

Diverse Ordered Microstructures

The competition between the enthalpic penalty of mixing dissimilar blocks and the entropic penalty of chain stretching drives the self-assembly of isoprene-styrene copolymers into a variety of ordered microstructures. The specific morphology adopted is primarily determined by the volume fraction of the constituent blocks and the product of the Flory-Huggins interaction parameter (χ) and the total degree of polymerization (N).

Lamellar Morphologies

When the volume fractions of the polystyrene (PS) and polyisoprene (PI) blocks are approximately equal (typically in the range of 0.4 to 0.6), the copolymer self-assembles into a lamellar morphology. d-nb.infoyoutube.com This structure consists of alternating, parallel layers of PS and PI domains. aip.org The formation of lamellae represents a balance where the interfacial area between the blocks is minimized for a given domain size.

The molecular weight of the copolymer significantly influences the dimensions of the lamellar structure. acs.orgacs.org As the total molecular weight increases, the thickness of the individual lamellae also increases. Dissipative particle dynamics (DPD) simulations have shown that lamellar morphologies can evolve from other structures, such as gyroid or perforated hexagonal lamellar phases, during the microphase separation process. aip.org Studies on the diffusion within these structures have revealed significant anisotropy, with polymer chains diffusing much faster parallel to the lamellar interface than perpendicular to it. umn.edu

Cylindrical Microdomains

As the volume fraction of one block decreases (typically to a range of about 0.2 to 0.4), the morphology transitions from lamellae to hexagonally packed cylinders. d-nb.infoyoutube.com In this arrangement, the minor component forms cylindrical domains that are embedded within a continuous matrix of the major component. aip.org For instance, in an isoprene-styrene copolymer with a lower volume fraction of styrene, PS cylinders will be arranged in a hexagonal lattice within a PI matrix.

The ordering dynamics of these cylindrical microdomains have been investigated, revealing that the process can occur via nucleation and growth. acs.org The application of external fields, such as uniaxial stretching or shear flow, can induce a high degree of alignment in the cylindrical domains, leading to anisotropic mechanical properties. researchgate.net For example, in styrene-isoprene-styrene (SIS) block copolymers with 18 wt% PS, a cylindrical morphology is observed, and its deformation under stretching has been shown to be affine up to 120% strain.

Spherical Microdomains (BCC Lattice)

At even lower volume fractions of the minor component (typically below 0.2), spherical microdomains are formed. youtube.com These spheres, composed of the minor block, are arranged in a highly ordered, three-dimensional lattice within the matrix of the major block. For many years, the body-centered cubic (BCC) lattice was considered the most stable and commonly observed packing arrangement for these spherical domains in isoprene-styrene and other block copolymers. mdpi.com

The formation of a BCC lattice is a result of the system's tendency to minimize free energy by optimizing chain packing and interfacial curvature. kinampark.comacs.org The regularity of this packing can be enhanced through mechanical processing; for example, uniaxial stretching of an elastomeric triblock copolymer has been shown to improve the packing regularity of spherical microdomains in the BCC lattice. mdpi.com The molecular weight of the blocks also plays a crucial role in determining the size and spacing of these spherical domains. acs.org

Bicontinuous and Gyroid Phases

In the narrow compositional window between the lamellar and cylindrical phases, complex bicontinuous morphologies can form. d-nb.info Among these, the double gyroid (G) phase is a thermodynamically stable and frequently observed structure. kinampark.comacs.org The gyroid morphology is characterized by two interpenetrating, continuous networks of the minor component separated by a continuous matrix of the major component. nih.gov

This structure is favored because it offers a way to balance interfacial curvature and chain packing frustration. cmu.edu The gyroid phase has been identified in various isoprene-styrene systems, including tapered diblock copolymers where the interface between the blocks is gradual rather than sharp. d-nb.infoepa.gov Self-consistent field theory (SCFT) calculations have been instrumental in predicting the stability of the gyroid phase in the block copolymer phase diagram. nih.gov

Complex and Quasicrystalline Morphologies

Beyond the classical morphologies, isoprene-styrene based block copolymers can form even more complex structures, including quasicrystalline phases. Quasicrystals are ordered structures that lack the periodic translational symmetry of traditional crystals. In 2007, a dodecagonal quasicrystalline morphology was identified in a poly(styrene-b-isoprene-b-styrene-b-ethylene oxide) (SISO) tetrablock terpolymer. acs.org This discovery, made in a polymer system, was significant as quasicrystals had previously been observed primarily in metal alloys. spring8.or.jp

The quasicrystalline state in this SISO polymer was found to exist at temperatures intermediate between a simple hexagonal phase and another complex structure known as the σ-phase. acs.org The formation of such complex and quasicrystalline morphologies is highly dependent on the specific molecular architecture and the subtle balance of energetic and entropic factors, highlighting the remarkable versatility of block copolymers to self-assemble into intricate nanostructures. spring8.or.jp

Influence of Molecular Parameters on Morphology

Effect of Block Composition and Volume Fraction

The relative lengths of the polystyrene (PS) and polyisoprene (PI) blocks, quantified by the volume fraction of one of the components (e.g., ƒ_PS_), are a primary determinant of the equilibrium morphology. As the volume fraction of the styrene block increases, the interfacial curvature between the PS and PI domains changes, leading to a sequence of well-defined, ordered structures. This progression is a fundamental concept in the phase behavior of block copolymers.

For isoprene-styrene diblock copolymers, a typical phase progression as a function of the polystyrene volume fraction (ƒ_PS_) is observed. At low ƒ_PS_, the polystyrene blocks aggregate into spherical microdomains within a continuous polyisoprene matrix. As ƒ_PS_ increases, these spheres arrange into a body-centered cubic (BCC) lattice. With a further increase in ƒ_PS_, the morphology transitions to hexagonally packed cylinders of polystyrene in a polyisoprene matrix. Near symmetric compositions (ƒ_PS_ ≈ 0.5), a lamellar morphology, consisting of alternating layers of polystyrene and polyisoprene, is formed. A bicontinuous gyroid structure can also be observed in a narrow compositional window between the cylindrical and lamellar phases. researchgate.net As ƒ_PS_ continues to increase beyond 0.5, an inversion of these phases occurs, with polyisoprene forming the minority domain within a polystyrene matrix.

The specific volume fraction ranges for these morphologies can vary slightly depending on the specific polymer system and thermodynamic conditions. However, a general representation of the relationship between block copolymer composition and the resulting morphology is well-established. For instance, conventional styrene-isoprene-styrene (SIS) block copolymers with a polystyrene content of less than approximately 20% typically exhibit a spherical morphology. pstc.org In contrast, higher styrene content copolymers, with around >20% styrene, tend to form cylindrical or lamellar structures. pstc.org

Interactive Data Table: Influence of Polystyrene Volume Fraction on Morphology

| Polystyrene Volume Fraction (ƒ_PS_) | Predominant Morphology |

|---|---|

| < 0.20 | Spheres (BCC) |

| 0.20 - 0.35 | Cylinders (Hexagonal) |

| 0.35 - 0.45 | Gyroid (Bicontinuous) |

| 0.45 - 0.55 | Lamellae |

| > 0.55 | Inverted Morphologies |

Impact of Total Molecular Weight and Dispersity

The total molecular weight of the isoprene-styrene block copolymer plays a crucial role in the thermodynamics of microphase separation. The degree of segregation between the polystyrene and polyisoprene domains is governed by the product of the Flory-Huggins interaction parameter (χ) and the total degree of polymerization (N). For microphase separation to occur, the product χN must exceed a critical value, known as the order-disorder transition (ODT). Consequently, higher molecular weight copolymers will microphase separate more readily and exhibit a more strongly segregated interface between the domains.

A higher molecular weight leads to a more pronounced microphase separation. researchgate.net Furthermore, the characteristic size of the self-assembled domains, such as the lamellar period or cylinder diameter, scales with the total molecular weight. This relationship is a key feature of block copolymer self-assembly and allows for the precise control of domain size by tuning the polymer chain length.

The dispersity of the block copolymer, which is a measure of the distribution of molecular weights, can also influence the resulting morphology. While most theoretical and many experimental studies focus on monodisperse systems, real-world polymers always possess some degree of dispersity. High dispersity can lead to a less well-ordered morphology and can even shift the boundaries of the phase diagram.

Role of Chain Architecture (Linear, Star, Cyclic, Multiblock)

The architecture of the polymer chain introduces another level of control over the self-assembled morphology. While linear diblock (A-B) and triblock (A-B-A or B-A-B) copolymers are the most studied, other architectures such as star, cyclic, and multiblock copolymers exhibit distinct phase behaviors.

For instance, studies on four-arm star diblock copolymers of styrene and isoprene have shown that the order-disorder transition shifts compared to their linear counterparts. kinampark.comacs.org The molecular topology of star copolymers, with multiple arms emanating from a central point, introduces additional conformational constraints that influence the packing of the polymer chains and the resulting morphology. kinampark.comacs.org For a four-arm star block copolymer with a polystyrene volume fraction of 0.25, a succession of phases including hexagonal, a bicontinuous gyroid-like structure, and body-centered cubic (BCC) has been observed. kinampark.comacs.org

Monte Carlo simulations have demonstrated that the architecture of block copolymers can be used to regulate the structural characteristics of self-assembled aggregates. nih.gov For example, in solution, linear ABA triblock copolymers can form toroidal micelles, while cyclic AB diblocks tend to form disklike micelles under similar conditions. nih.gov

Microphase Separation in Thin Films

When an isoprene-styrene block copolymer is confined to a thin film, the self-assembly behavior can be significantly different from that in the bulk. The presence of interfaces, namely the substrate and the free surface, introduces new energetic considerations that can be exploited to control the orientation and long-range order of the microdomains. This control is crucial for many applications of block copolymer thin films, such as nanolithography and the fabrication of nanoporous membranes.

Control of Morphology via Film Thickness

The thickness of the thin film is a critical parameter that can be used to direct the orientation of the self-assembled domains. acs.org When the film thickness is not an integer multiple of the natural period of the bulk morphology (a condition known as incommensurability), the polymer chains are forced to stretch or compress, leading to frustration. This frustration can be relieved by the formation of surface patterns such as islands or holes, or by a change in the orientation of the microdomains.

For cylinder-forming poly(styrene-b-isoprene-b-styrene) (SIS) thin films, the film thickness has been shown to influence the resulting nanostructure. acs.org By employing a gradient in film thickness, researchers can systematically study its effect on morphology. acs.org In some cases, the thin films may contain parallel cylinders regardless of the film thickness within a certain range. acs.org

Substrate Surface Chemistry and Interfacial Interactions

The chemical nature of the substrate and the interactions at the polymer-substrate and polymer-air interfaces play a pivotal role in determining the morphology of the thin film. acs.org The preferential wetting of one of the blocks to the substrate or the free surface can dictate the orientation of the microdomains. For a lamellar-forming block copolymer, if one block preferentially wets the substrate, the lamellae will tend to align parallel to the substrate. To achieve perpendicular orientation, which is often desired for applications like nanopatterning, the surface energies of the substrate and the free surface must be neutral or non-preferential to either block.

In the case of cylinder-forming SIS thin films, the substrate surface chemistry can induce morphological transformations. acs.org For instance, on a bare silicon substrate, parallel cylinders may be observed. acs.org However, by modifying the substrate with different silane (B1218182) treatments, the surface can be tuned to induce other morphologies. acs.org A study using a gradient approach to vary the substrate surface chemistry revealed a transformation from parallel cylinders to a hexagonally perforated lamellar (HPL) morphology as the surface composition changed. acs.org This demonstrates the powerful combination of controlling both film thickness and substrate surface chemistry to manipulate the nanostructure of block copolymer films. acs.org

Chemically patterned substrates can also be used to direct the assembly of block copolymer thin films. nih.gov By creating periodic patterns on the substrate, it is possible to guide the formation of specific morphologies and even create novel structures that are not observed in the bulk. nih.gov

Interactive Data Table: Effect of Substrate on Cylinder-Forming SIS Thin Film Morphology

| Substrate | Resulting Morphology |

|---|---|

| Bare Silicon | Parallel Cylinders |

| Benzyldimethylchlorosilane-modified | Parallel Cylinders |

| n-Butyldimethylchlorosilane-modified | Hexagonally Perforated Lamellae (HPL) |

Solvent Vapor Annealing and Other Processing Effects

Solvent vapor annealing (SVA) is a powerful processing technique used to control and enhance the long-range order of self-assembled morphologies in 2-Methylbuta-1,3-diene;styrene (isoprene-styrene) block copolymer thin films. wikipedia.org Unlike thermal annealing, which relies on elevated temperatures to increase polymer chain mobility, SVA exposes the film to a solvent vapor atmosphere. This swells the polymer, effectively lowering its glass transition temperature and enabling the block copolymer chains to rearrange into well-ordered, thermodynamically favorable microphase-separated structures. wikipedia.orgacs.org The final morphology is highly dependent on a range of interdependent processing variables, including the choice of solvent, annealing time, temperature, solvent concentration in the film, and the subsequent solvent evaporation rate. acs.orgnih.gov

The selection of the annealing solvent is one of the most critical factors in determining the resulting nanostructure. rsc.orgnih.gov Solvents are chosen based on their relative affinity for the polystyrene (PS) and polyisoprene (PI) blocks. A "non-selective" or "neutral" solvent interacts favorably with both blocks, whereas a "selective" solvent preferentially swells one block over the other. rsc.orgacs.org This selective swelling alters the effective volume fraction of the blocks, which can drive the system into different morphological phases than would be expected in the bulk state. usm.edu

Research by Mehringer et al. on a similar polyisobutylene-b-polystyrene (PIB-b-PS) system demonstrated that varying the annealing solvent could produce vastly different morphologies from the same block copolymer. usm.edu When a solvent that is poor for both blocks, like methylcyclohexane, was used, a disordered morphology resulted. A good solvent for both blocks, such as toluene, yielded the expected morphologies based on the block volume fractions (e.g., cylindrical for a 70:30 ratio). However, using a solvent more selective for the PS block, like tetrahydrofuran (B95107) (THF), could shift the morphology from cylindrical to lamellar for a 70:30 PIB:PS volume fraction. usm.edu This highlights the ability of SVA to tune the final nanostructure by leveraging solvent-polymer interactions.

The table below summarizes research findings on the effect of solvent choice on block copolymer morphology.